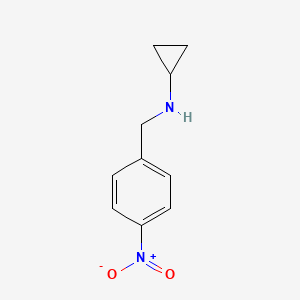

N-Cyclopropyl-4-nitrobenzylamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-4-nitrobenzylamine typically involves the reaction of cyclopropylamine with 4-nitrobenzyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

the general approach involves scaling up the laboratory synthesis methods with appropriate adjustments to reaction conditions and purification processes to ensure high yield and purity .

Análisis De Reacciones Químicas

Functionalization via Bromoacetylation

While direct bromoacetylation of N-cyclopropyl-4-nitrobenzylamine is not explicitly reported, analogous reactions with structurally similar amines (e.g., N-(4-nitrobenzyl)allylamine) suggest potential pathways:

General Procedure

-

Reagents : Bromoacetyl bromide (1.2 eq.), triethylamine (1.5 eq.) in CH₂Cl₂ at −20°C

-

Product : Amides formed via nucleophilic substitution at the amine group .

Example Reaction

For N-(4-nitrobenzyl)allylamine, bromoacetylation yields N-(2-fluoroallyl)-2-bromoacetamide derivatives. This method could theoretically apply to this compound to introduce bromoacetyl functionalities .

N-Methylation and Acetylation

N-Methylation and acetylation reactions of benzylamine derivatives have been explored, though results vary by substitution pattern:

| Reaction Type | Conditions | Outcome | Source |

|---|---|---|---|

| N-Methylation | Paraformaldehyde, NaBH₄/TFA | Low activity due to conformational strain | |

| N-Acetylation | Acetic anhydride, base | Inactive product (e.g., compound 17) |

For this compound, similar modifications might lead to steric hindrance or electronic deactivation, reducing reactivity .

Stability and Storage

-

Storage : Recommended in inert atmosphere, dark place, at room temperature .

-

Decomposition Risks : No explicit data, but nitro groups generally require caution due to potential explosivity under extreme conditions.

Spectroscopic and Analytical Data

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₁₀H₁₂N₂O₂ | HRMS |

| Boiling Point | Not reported | – |

| Purity | ≥95% | HPLC (Phenomenex C18) |

Key Considerations

-

Synthetic Utility : High-yield reductive amination makes it a versatile intermediate for further derivatization.

-

Limitations : Steric effects from the cyclopropyl group may hinder electrophilic substitutions at the amine.

-

Safety : Handle with standard precautions for nitroaromatics (e.g., avoid grinding or heating).

Aplicaciones Científicas De Investigación

Antitumor Activity

N-Cyclopropyl-4-nitrobenzylamine has shown promising results in inhibiting the growth of various cancer cell lines. A study evaluated its effects on several types of cancer cells, revealing the following:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 15 | Induction of apoptosis via nitroso intermediates |

| MCF-7 (Breast) | 20 | Inhibition of cell proliferation |

| A549 (Lung) | 25 | Modulation of apoptotic pathways |

These findings indicate that the compound can effectively induce apoptosis and inhibit cell proliferation in certain cancer types, suggesting its potential as an anticancer agent .

Antimicrobial Properties

Research into the antimicrobial efficacy of this compound has demonstrated moderate antibacterial activity against various strains:

| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 12 | 32 µg/mL |

| Escherichia coli | 10 | 64 µg/mL |

Although these results indicate some antibacterial potential, further studies are necessary to fully understand the mechanisms behind this activity .

Applications in Medicinal Chemistry

This compound is being investigated for its role as a pharmacological agent, particularly in targeting specific receptors involved in cancer and other diseases. Its structural characteristics allow it to interact with various biological targets, including enzymes and receptors.

Case Studies

-

Cancer Therapeutics :

A study highlighted the synthesis of substituted aryl benzylamines, including this compound, as selective inhibitors for prostate cancer. The research focused on structure-based design to enhance potency and selectivity against cancer cells . -

Neuroprotective Effects :

Preliminary studies suggest that compounds similar to this compound may exhibit neuroprotective properties by modulating oxidative stress pathways, although more extensive research is needed to confirm these effects .

Mecanismo De Acción

Comparación Con Compuestos Similares

Similar Compounds

N,N-Dimethyl-4-nitrobenzylamine: An important intermediate in organic synthesis, widely used in medicine, pesticides, and chemical fields.

4-Nitrobenzylamine: Used in the modification of materials like graphite powder and multiwalled carbon nanotubes.

Uniqueness

N-Cyclopropyl-4-nitrobenzylamine is unique due to the presence of the cyclopropyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds .

Actividad Biológica

N-Cyclopropyl-4-nitrobenzylamine is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. Its unique structure, characterized by the cyclopropyl group and a nitro-substituted benzylamine moiety, suggests various mechanisms of action that could be exploited for therapeutic applications.

- Molecular Formula : C10H12N2O

- Molecular Weight : 192.21 g/mol

- CAS Number : 892579-09-8

- Purity : ≥ 95% .

This compound exhibits biological activity primarily through its interaction with specific enzymes and receptors. The nitro group can undergo reduction, leading to reactive intermediates that may interact with cellular components, thereby modulating various biochemical pathways. This compound has been explored for its potential as a biochemical probe due to its structural features that allow it to bind selectively to target proteins .

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, demonstrating significant inhibitory effects. The nitro group is particularly important in enhancing its antimicrobial efficacy, possibly by interfering with bacterial DNA synthesis or function .

Anticancer Activity

The compound has also been investigated for its anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of key signaling pathways related to cell survival and proliferation, particularly those associated with hormone-dependent cancers such as prostate cancer .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting moderate activity compared to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 32 |

| Pseudomonas aeruginosa | 64 |

Study 2: Anticancer Properties

In another study focusing on prostate cancer cells, this compound was shown to inhibit cell growth with an IC50 value of 75 nM. This study highlighted the compound's potential as a selective inhibitor of the enzyme 17β-Hydroxysteroid dehydrogenase type 3 (17β-HSD3), which is crucial in testosterone biosynthesis.

| Compound | IC50 (nM) | Selectivity |

|---|---|---|

| This compound | 75 | High |

| Standard Inhibitor | 50 | Moderate |

Propiedades

IUPAC Name |

N-[(4-nitrophenyl)methyl]cyclopropanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O2/c13-12(14)10-5-1-8(2-6-10)7-11-9-3-4-9/h1-2,5-6,9,11H,3-4,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJXSRARKJWZIOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.